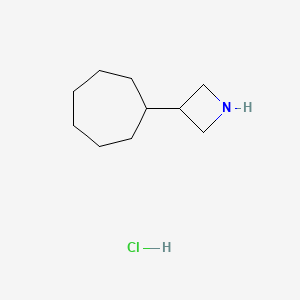

3-Cycloheptylazetidine hydrochloride

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

3-cycloheptylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N.ClH/c1-2-4-6-9(5-3-1)10-7-11-8-10;/h9-11H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQRBGHCAOMLDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Cycloheptylazetidine Hydrochloride and Azetidine Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) Analysis (e.g., Diastereotopic Methylene Protons)

The ¹H NMR spectrum of 3-Cycloheptylazetidine hydrochloride provides key insights into its molecular structure. The presence of a chiral center at the C3 position of the azetidine (B1206935) ring renders the methylene protons at the C2 and C4 positions chemically non-equivalent, or diastereotopic. This non-equivalence arises because substitution of either proton with another group would lead to the formation of diastereomers. Consequently, these protons exhibit distinct chemical shifts and couple with each other, typically appearing as a complex set of multiplets rather than a simple singlet or triplet.

In the azetidinium salt form, the protons adjacent to the positively charged nitrogen (at C2 and C4) are expected to be deshielded and resonate at a lower field, generally in the range of δ 4.0-4.6 ppm nih.govchalmers.se. The methine proton at C3, which is adjacent to the cycloheptyl group, would also appear as a multiplet, with its chemical shift influenced by the substituent and the ring strain. The protons of the large, flexible cycloheptyl ring would produce a series of broad, overlapping multiplets in the upfield region of the spectrum, typically between δ 1.2 and 2.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Azetidine H2, H4 | 4.0 - 4.6 | Multiplets |

| Azetidine H3 | 2.5 - 3.5 | Multiplet |

| Cycloheptyl H1' | 2.0 - 2.8 | Multiplet |

| Cycloheptyl CH₂ | 1.2 - 2.0 | Overlapping Multiplets |

| N-H₂⁺ | 9.0 - 11.0 | Broad Singlet |

Carbon-13 NMR (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum offers complementary information by revealing the number of unique carbon environments in the molecule. For this compound, ten distinct signals are expected, corresponding to the three carbons of the azetidine ring and the seven carbons of the cycloheptyl ring.

The carbons of the azetidinium ring are significantly influenced by the electronegativity of the nitrogen atom. The C2 and C4 carbons, being directly attached to the protonated nitrogen, are expected to resonate in the downfield region, typically around δ 55-70 ppm nih.gov. The C3 carbon, bearing the cycloheptyl substituent, would appear further upfield. The cycloheptyl carbons would produce a cluster of signals in the aliphatic region of the spectrum (δ 25-45 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Azetidine C2, C4 | 55 - 70 |

| Azetidine C3 | 35 - 45 |

| Cycloheptyl C1' | 40 - 50 |

| Cycloheptyl Carbons | 25 - 35 |

Nitrogen-15 NMR (¹⁵N NMR) Spectroscopy and Chemical Shift Analysis

¹⁵N NMR spectroscopy is a powerful technique for directly probing the electronic environment of the nitrogen atom. The chemical shift of the nitrogen in an azetidine ring is sensitive to substitution and protonation. For aliphatic ammonium ions, the nitrogen signal typically appears in the range of -330 to -360 ppm relative to nitromethane science-and-fun.de. Protonation of the azetidine nitrogen to form the hydrochloride salt induces a significant downfield shift compared to the free amine. This is due to the removal of electron density from the nitrogen atom. The analysis of the ¹⁵N chemical shift provides direct evidence of the protonation state and the integrity of the azetidine ring. In some azetidine derivatives, ¹⁵N chemical shifts have been observed in the range of δ -311 to -350 ppm researchgate.netnih.gov.

Advanced 2D NMR Techniques (e.g., ¹H-¹H NOESY, ¹H-¹³C HMBC, ¹H-¹⁵N HMBC for Connectivity and Stereochemistry)

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of all proton and carbon signals and for establishing the connectivity between different parts of the molecule.

¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): This experiment is particularly vital for confirming the substitution pattern. It reveals correlations between protons and carbons that are separated by two or three bonds. A key expected correlation for this compound would be between the methine proton on the cycloheptyl ring (H1') and the C2 and C4 carbons of the azetidine ring. This correlation would unambiguously confirm that the cycloheptyl group is attached at the C3 position ipb.pt.

¹H-¹H Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. This can be used to determine the relative stereochemistry of the molecule. For instance, NOE correlations between the azetidine ring protons and the protons of the cycloheptyl ring can help define the preferred conformation of the substituent relative to the four-membered ring nih.gov.

¹H-¹⁵N HMBC: This technique correlates protons to the nitrogen atom over two or three bonds. It would show correlations from the protons at C2 and C4 of the azetidine ring to the ring nitrogen, confirming the azetidinium core structure and providing an additional layer of structural verification researchgate.netnih.gov.

Mass Spectrometry (MS) Techniques for Structural Confirmation

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules, such as hydrochloride salts nih.gov. In positive ion mode, ESI-MS of this compound would be expected to produce a prominent peak corresponding to the protonated molecule (the cation), [M]⁺, which is the 3-cycloheptylazetidinium ion itself. The mass-to-charge ratio (m/z) of this ion would confirm the molecular formula of the cation.

Fragmentation of the molecular ion can be induced in the mass spectrometer (e.g., through collision-induced dissociation) to provide further structural proof. A characteristic fragmentation pathway for cyclic amines involves the loss of small neutral molecules like ethene or cleavage of the substituent from the ring jove.comyoutube.com. The observation of predictable fragment ions would lend further support to the proposed structure.

Table 3: Predicted ESI-MS Data for this compound

| Ion | Formula | Calculated m/z |

| Molecular Ion [M]⁺ | C₁₀H₂₀N⁺ | 154.1596 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying volatile and semi-volatile compounds. In the analysis of azetidine derivatives, GC-MS can provide valuable information regarding their purity, molecular weight, and fragmentation patterns, which aids in structural elucidation.

For this compound, derivatization might be necessary to increase its volatility and thermal stability for GC analysis. Common derivatization agents for amines include silylating agents or acylating agents. The resulting mass spectrum would be expected to show a molecular ion peak corresponding to the derivatized compound and characteristic fragment ions resulting from the cleavage of the cycloheptyl group and the azetidine ring.

A hypothetical fragmentation pattern for a derivatized 3-Cycloheptylazetidine could involve the loss of the derivatizing group, cleavage of the bond between the cycloheptyl ring and the azetidine ring, and fragmentation of the cycloheptyl ring itself. The resulting fragment ions would be indicative of the compound's structure.

Hypothetical GC-MS Data for a Derivatized Analog:

Retention Time: Dependent on the specific GC conditions and the derivatizing agent used.

Molecular Ion (M+): Peak corresponding to the molecular weight of the derivatized 3-Cycloheptylazetidine.

Key Fragment Ions: Fragments corresponding to the cycloheptyl moiety, the azetidine ring, and losses of alkyl chains from the cycloheptyl group.

Without experimental data, a definitive analysis of the GC-MS characteristics of this compound cannot be provided.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) for Related Substances Analysis

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a high-resolution mass spectrometry technique ideal for the identification and quantification of impurities and related substances in pharmaceutical compounds. Its high mass accuracy and sensitivity allow for the confident identification of unknown compounds.

A comprehensive search of scientific literature and chemical databases did not yield specific LC-QTOF-MS studies on this compound for the analysis of its related substances. However, a general methodology for such an analysis can be outlined. The analysis of related substances in a pharmaceutical ingredient like this compound is crucial for ensuring its purity and safety.

The LC method would typically employ a reversed-phase column with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium formate to ensure good peak shape and ionization efficiency. The QTOF mass spectrometer would be operated in a positive electrospray ionization (ESI) mode, as the azetidine nitrogen is readily protonated.

The high-resolution mass data obtained from the QTOF analyzer would allow for the determination of the elemental composition of the parent compound and any detected impurities. Tandem mass spectrometry (MS/MS) experiments would be performed to obtain fragmentation patterns of the impurities, which, when compared to the fragmentation of the main compound, can help in elucidating their structures. Potential related substances could include starting materials, by-products from the synthesis, or degradation products.

Table of Potential Related Substances and their Hypothetical Mass Data:

| Compound Name | Hypothetical Structure | Expected [M+H]⁺ (m/z) |

| 3-Cycloheptylazetidine | Starting material/impurity | C10H20N |

| Azetidin-3-one | Synthetic precursor | C3H6NO |

| Cycloheptanone | Synthetic precursor | C7H13O |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a widely used technique for the identification of functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular chemical bonds.

Specific experimental IR spectra for this compound are not available in published literature. However, based on its chemical structure, the characteristic IR absorption bands can be predicted. The hydrochloride salt form will have a significant impact on the spectrum, particularly on the vibrations associated with the amine group.

The key functional groups in this compound are the secondary amine (as an ammonium salt), the cycloheptyl group (C-H bonds), and the azetidine ring.

Predicted Infrared Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Secondary Ammonium (R₂NH₂⁺) | N-H stretching | 2700-2250 (broad) |

| C-H (Cycloheptyl & Azetidine) | Stretching | 2950-2850 |

| CH₂ (Cycloheptyl & Azetidine) | Bending (Scissoring) | ~1465 |

| C-N | Stretching | 1250-1020 |

The broad absorption in the 2700-2250 cm⁻¹ region is characteristic of the N-H stretching vibrations in an ammonium salt. The C-H stretching vibrations of the cycloheptyl and azetidine rings would appear in the 2950-2850 cm⁻¹ region. The bending vibrations for the CH₂ groups would be expected around 1465 cm⁻¹. The C-N stretching vibration would likely be observed in the fingerprint region of the spectrum. An experimental IR spectrum would be necessary to confirm these predictions and provide a definitive functional group analysis.

Computational and Theoretical Studies on Azetidine Chemistry

Quantum Chemical Methods and Density Functional Theory (DFT) Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT), have become central to understanding the reactivity and properties of azetidine (B1206935) derivatives. These calculations offer a molecular-level picture of electronic structure and how it governs chemical transformations.

DFT calculations are frequently employed to map out the potential energy surfaces of reactions involving azetidines. This allows for the identification of transition states and intermediates, which are crucial for understanding the reaction pathway.

For instance, in the synthesis of azetidines via a copper-catalyzed photoinduced radical cyclization of ynamides, DFT calculations were performed to understand the preference for the observed 4-exo-dig cyclization over the alternative 5-endo-dig pathway. nih.gov The calculations revealed that the 4-exo-dig process is kinetically favored. nih.gov

Similarly, the mechanism of 1,3-dipolar cycloadditions of azides to the C=N double bond of guanidine (B92328) has been studied using DFT. nih.gov These calculations help to elucidate the regioselectivity of the cycloaddition, predicting which nitrogen atom of the azide (B81097) preferentially bonds with the carbon atom of the guanidine. nih.gov

Computational studies have also shed light on the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, which is a direct route to azetidines. researchgate.netrsc.org These investigations help to understand the challenges associated with the reaction, such as the rapid relaxation of the imine excited state. researchgate.net In some cases, experimental and computational studies suggest the involvement of a diradical pathway in the reaction mechanism. researchgate.net

The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) with an imine to form a β-lactam (2-azetidinone), is another area where DFT has provided mechanistic clarity. mdpi.com Computational and experimental studies have investigated the role of imine isomerization in determining the stereoselectivity of the final product. mdpi.com

| Reaction Type | Computational Method | Key Finding |

| Radical Cyclization of Ynamides | DFT | Kinetically favored 4-exo-dig pathway over 5-endo-dig. nih.gov |

| 1,3-Dipolar Cycloaddition | DFT (B3LYP) | Elucidation of reaction pathways and regioselectivity in tetrazole formation. nih.gov |

| Aza Paternò-Büchi Reaction | Computational Studies | Suggestion of a diradical pathway in the [2+2] photocycloaddition. researchgate.net |

| Staudinger Synthesis | Computational and Experimental | Investigation of imine isomerization's role in stereoselectivity. mdpi.com |

In the DFT study of the 1,3-dipolar cycloaddition of azides with guanidine, the energy barrier for the thermodynamically preferred reaction path was found to be high, exceeding 50 kcal mol⁻¹. nih.gov In contrast, an alternative pathway was found to be energetically more favorable by 18.3 kcal mol⁻¹. nih.gov

Another study investigated the coupling reaction of aziridine (B145994) with CO₂ in the presence and absence of organocatalysts using DFT. researchgate.net The results demonstrated that catalysts like TBD and 7-azaindole (B17877) significantly lower the energy barrier compared to the non-catalyzed reaction. researchgate.net Palladium-catalyzed β-X elimination reactions have also been analyzed computationally, revealing the energy barriers for key steps such as N-H activation (1.7 kcal mol⁻¹) and H-transfer (17.2 kcal mol⁻¹). nih.gov These calculations provide a quantitative understanding of the reaction profile. nih.gov

| Reaction | System | Calculated Energy Barrier | Phase |

| 1,3-Dipolar Cycloaddition | Hydrazoic acid + Guanidine | > 50 kcal mol⁻¹ (Path a) / 35.9 kcal mol⁻¹ (Path b) | Chloroform |

| Palladium-Catalyzed β-X Elimination | N-H Activation | 1.7 kcal mol⁻¹ | - |

| Palladium-Catalyzed β-X Elimination | H-Transfer | 17.2 kcal mol⁻¹ | - |

Computational models have proven to be highly effective in predicting the reactivity of different substrates and the stereochemical outcome of reactions. This predictive power can significantly accelerate the discovery of new synthetic methods.

For example, DFT calculations have been used to support the high level of stereoselectivity observed in the addition of organolithiums to N-alkyl-2-oxazolinylazetidines. nih.govnih.gov These calculations, combined with NMR investigations, led to a proposed model for the formation of the reaction intermediates. nih.govnih.gov

In a light-driven synthesis of azetidines, researchers developed computational models to predict which combinations of alkenes and oximes would successfully react. mit.edumit.edu By calculating the frontier orbital energies for various reactants, the model could predict reaction success in seconds. mit.edumit.edu The experimental results showed that most of the model's predictions were accurate. mit.eduthescience.dev This approach allows researchers to prescreen compounds computationally, avoiding a trial-and-error process in the lab. mit.edu

Molecular Dynamics Simulations to Understand Conformational Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. By simulating the motion of atoms, MD can provide detailed insights into the conformational flexibility and preferred shapes of molecules like azetidines in different environments. nih.govmdpi.com

MD simulations can be used to analyze the conformational preferences of molecules and identify stable secondary structures. nih.gov For instance, simulations can reveal the tendency of molecules to adopt folded conformations, which can be confirmed by calculating parameters like the radius of gyration. nih.gov Understanding the conformational landscape is crucial as the three-dimensional shape of a molecule often dictates its biological activity and reactivity. The simulations can also shed light on how factors like solvent and temperature affect the conformational stability. nih.govnih.gov By combining MD simulations with experimental data, a more complete picture of a molecule's dynamic behavior can be achieved, which is valuable in fields like drug discovery. mdpi.com

Complexation Effects and Nitrogen Dynamics in Organolithium Reactivity

The reactivity of azetidines with organolithium reagents is often governed by subtle electronic and steric effects, including complexation and the dynamics of the nitrogen atom. Computational studies have been instrumental in unraveling these complexities.

Research on the α-lithiation of N-alkyl 2-oxazolinylazetidines has shown that the resulting lithiated intermediate is configurationally labile. mdpi.com This behavior has been explained by considering the dynamics at the azetidine nitrogen atom and the inversion at the C-Li center, supported by DFT calculations. mdpi.com These calculations suggested the presence of η³-coordinated species for the diastereomeric lithiated azetidines. mdpi.com

The stereochemical outcome of these reactions can be highly dependent on the solvent. For example, the reaction of 2-oxazolinylaziridines (a related three-membered ring system) with organolithiums shows different reactivity in coordinating versus non-coordinating solvents. mdpi.com In non-polar solvents like toluene, a competing complexation of the organolithium with the lone pair of the azetidine nitrogen can lead to an unusual attack at the C=N bond of the oxazoline (B21484) ring. nih.govnih.gov This "dynamic control of reactivity" model, supported by DFT calculations, highlights the crucial role of nitrogen dynamics and complexation phenomena in directing the reaction pathway. researchgate.netmdpi.com

Computational Modeling for Guiding Synthetic Pathways

The predictive capabilities of computational modeling are increasingly being harnessed to guide and streamline synthetic chemistry. By simulating reactions and predicting outcomes before they are attempted in the laboratory, computational models can save significant time and resources. mit.edu

A prime example is the recent development of a photocatalytic method for synthesizing azetidines from alkenes and oximes. mit.edubioquicknews.com Researchers at MIT and the University of Michigan used computational models to predict which pairs of reactants would be successful. mit.edubioquicknews.com The models calculated properties like frontier orbital energies to assess the reactivity of 27 different combinations, with 18 of these being subsequently tested experimentally. mit.eduthescience.dev The high accuracy of the predictions demonstrated that this computational prescreening is a viable strategy for identifying promising substrates for this azetidine synthesis, expanding the known scope of the reaction. mit.eduthescience.dev This approach represents a shift from traditional trial-and-error discovery to a more rational, computationally guided design of synthetic pathways. mit.edu

Reactivity and Transformations of Azetidine Derivatives

Ring Strain and its Influence on Reactivity

Azetidine (B1206935), the parent compound of 3-Cycloheptylazetidine hydrochloride, possesses a considerable ring strain of approximately 25.4 kcal/mol. researchgate.netrsc.org This value is intermediate between the highly strained aziridines (approx. 27.7 kcal/mol) and the relatively strain-free five-membered pyrrolidines (approx. 5.4 kcal/mol). researchgate.netrsc.org This inherent strain is a dominant factor governing the chemical behavior of azetidines, rendering them more reactive than their larger ring counterparts while still being significantly more stable and easier to handle than aziridines. rsc.orgresearchwithrutgers.com

| Cyclic Amine | Ring Size | Approximate Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine (B145994) | 3 | 27.7 |

| Azetidine | 4 | 25.4 |

| Pyrrolidine | 5 | 5.4 |

| Piperidine | 6 | ~0 |

This table illustrates the significant ring strain in azetidine compared to larger cyclic amines, which is a key determinant of its reactivity. researchgate.netrsc.org

Ring-Opening Reactions of the Azetidine Core

Ring-opening reactions are a characteristic feature of azetidine chemistry, driven by the release of ring strain. These reactions typically require activation of the azetidine ring, often through the use of Lewis acids or by converting the azetidine into a more reactive azetidinium ion. nih.gov The quaternization of the nitrogen atom enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. nih.gov

The regioselectivity of the ring-opening is a critical aspect and is largely dictated by the substitution pattern on the azetidine ring. Nucleophilic attack can occur at either the C2 or C4 position. The outcome of this attack is governed by a combination of electronic and steric effects. For instance, in the case of 2-alkylazetidines, sterically demanding nucleophiles tend to attack the less substituted carbon atom adjacent to the nitrogen. Conversely, when a substituent at the 2-position can stabilize a positive charge, such as an aryl or vinyl group, the reaction is electronically controlled, and the nucleophile will preferentially attack that position.

In the context of this compound, the cycloheptyl group at the 3-position would primarily exert a steric influence on the approaching nucleophile, potentially directing it towards the unsubstituted C2 or C4 positions. The protonated nitrogen in the hydrochloride salt already serves as an activating group, facilitating nucleophilic attack.

Ring-Expansion Reactions to Form Other Heterocycles

The inherent strain in the azetidine ring can be harnessed to synthesize larger, more complex heterocyclic systems through ring-expansion reactions. These transformations provide a powerful synthetic route to valuable nitrogen-containing compounds such as pyrrolidines, piperidines, and even seven-membered rings like azepanes and benzodiazepines. acs.orgresearchgate.netnih.gov

One common strategy involves the intramolecular rearrangement of a suitably functionalized azetidine. For example, azetidines bearing a 3-hydroxypropyl side chain at the 2-position can undergo intramolecular N-alkylation to form a bicyclic azetidinium ion. nih.gov Subsequent nucleophilic opening of this strained bicyclic system can lead to a mixture of ring-expanded pyrrolidines and azepanes, with the product distribution being dependent on the substitution pattern and the nature of the nucleophile. nih.gov Similarly, base-induced cyclization of (2-aminoalkyl)oxiranes can be controlled to selectively yield either pyrrolidin-3-ols or 2-(hydroxymethyl)azetidines, demonstrating the synthetic utility of these intermediates in constructing different ring systems. acs.org

The synthesis of piperidines from azetidines has also been documented, often involving the versatile reactivity of aziridinium ylides which can lead to either azetidines or piperidines depending on the reaction conditions and catalyst used. chemrxiv.org Furthermore, the reaction of azetidine-fused 1,4-benzodiazepine precursors with nucleophiles can lead to the opening of the four-membered ring and the formation of diverse 1,4-benzodiazepine derivatives. nih.gov

Functional Group Transformations on the Azetidine Ring

Beyond reactions that involve the cleavage of the azetidine core, the ring can also serve as a scaffold for various functional group transformations. These modifications can occur at the nitrogen atom or on the carbon backbone of the ring, allowing for the synthesis of a diverse array of substituted azetidines.

For N-protected azetidines, the protecting group can be removed and replaced with other substituents. For example, N-Boc protected azetidines can be deprotected under acidic conditions, and the resulting secondary amine can be subjected to further reactions such as acylation. acs.org In the context of peptide chemistry, the azetidine nitrogen of a 3-aminoazetidine unit incorporated into a cyclic peptide can be chemoselectively deprotected and substituted, allowing for late-stage modification of the peptide structure. nih.gov

Functionalization of the carbon framework is also a viable strategy. For instance, 3-iodoazetidine can serve as a precursor for the introduction of various substituents at the 3-position through cross-coupling reactions. acs.orguni-muenchen.de This allows for the synthesis of a wide range of 3-substituted azetidines with diverse functionalities.

C2-Metallation and Subsequent Electrophilic Trapping

A powerful method for the functionalization of the azetidine ring is through directed metallation, specifically at the C2 position, followed by quenching with an electrophile. This approach allows for the introduction of a wide variety of substituents at a position adjacent to the nitrogen atom. The success of this strategy often relies on the use of a directing group on the nitrogen, with the N-Boc (tert-butoxycarbonyl) group being particularly effective. thieme-connect.comnih.govnih.gov

The process involves the treatment of an N-Boc protected azetidine with a strong lithium base, such as s-butyllithium (s-BuLi), which leads to the regioselective deprotonation at the C2 position to form a C2-lithiated intermediate. thieme-connect.comnih.gov This organolithium species can then react with a range of electrophiles, including aldehydes, ketones, and alkyl halides, to yield C2-substituted azetidines. nih.govnih.gov The stereoselectivity of this process can be high, providing a route to enantioenriched 2,2-disubstituted azetidines. nih.gov

For example, the lithiation of N-Boc-3-methoxyazetidine with s-BuLi results in the formation of N-Boc-2-lithio-2-azetine through an elimination-lithiation sequence. nih.govorganic-chemistry.org This intermediate can then be trapped with various electrophiles, providing access to a range of 2-substituted 2-azetines. nih.govorganic-chemistry.org

| Electrophile | Resulting C2-Substituent |

|---|---|

| D2O | -D |

| Aldehydes/Ketones | -CH(OH)R |

| Alkyl halides | -R |

| (PhS)2 | -SPh |

| Boc2O | -COOBoc |

This table showcases the versatility of the C2-lithiation/electrophilic trapping strategy for the synthesis of functionalized azetidines. nih.govnih.gov

Nucleophilic Attack Patterns and Regioselectivity

The regioselectivity of nucleophilic attack on the azetidine ring is a key consideration in its reactivity, particularly when the ring is activated as an azetidinium ion. researchgate.netnih.gov The position of attack, whether at C2 or C4, is influenced by both steric and electronic factors of the substituents on the ring.

In the case of azetidinium ions derived from 2-alkylazetidines, nucleophilic attack generally occurs at the less sterically hindered C4 position. This is a classic example of sterically controlled regioselectivity. However, if a substituent at the C2 position can stabilize a developing positive charge in the transition state (e.g., an aryl or vinyl group), the reaction becomes electronically controlled, and the nucleophile will preferentially attack the C2 position.

For a 3-substituted azetidine like this compound, the substituent at the C3 position does not directly activate or deactivate the C2 and C4 positions towards nucleophilic attack in the same way a C2 substituent would. However, the bulky cycloheptyl group would likely exert a significant steric influence, potentially favoring attack at the less hindered of the two methylene groups adjacent to the nitrogen. Computational studies, such as those using Density Functional Theory (DFT), have been employed to better understand and predict the regioselectivity of these nucleophilic ring-opening reactions. researchgate.netnih.gov

Applications of Azetidine Scaffolds in Advanced Organic Synthesis and Material Science

Azetidines as Chiral Building Blocks and Templates

Chiral azetidines serve as valuable building blocks in asymmetric synthesis, providing a rigid and stereochemically defined framework for the construction of more complex molecules. birmingham.ac.ukwiley-vch.de The conformational constraints imposed by the four-membered ring allow for precise control over the spatial orientation of substituents, which is crucial for achieving high levels of stereoselectivity in chemical reactions. enamine.net

The synthesis of enantiomerically pure azetidines can be challenging, but various strategies have been developed to access these valuable compounds. nih.gov For instance, chiral auxiliaries have been employed in sequential condensation-cyclization approaches to produce azetine products with high diastereoselectivity, which can then be reduced to the corresponding chiral azetidines. nih.gov Another approach involves the asymmetric hydrogenation of prochiral azetinyl-carboxylic acids, which can furnish functionalized azetidine (B1206935) carboxylic acids with high diastereo- and enantioselectivity. acs.org

Once obtained, these chiral azetidines can be used as templates to direct the stereochemical outcome of subsequent reactions. Their rigid structure can influence the approach of reagents, leading to the formation of specific stereoisomers. rsc.org This has been demonstrated in various synthetic applications, where the azetidine core is later modified or incorporated into a larger molecule, transferring its stereochemical information to the final product.

Azetidines as Ligands in Asymmetric Catalysis (e.g., Metal Complexes with Palladium, Cobalt)

The unique structural features of azetidines make them effective ligands in asymmetric catalysis. birmingham.ac.uk When coordinated to a metal center, such as palladium or cobalt, chiral azetidine-containing ligands can create a chiral environment that influences the stereochemical course of a catalytic reaction, leading to the preferential formation of one enantiomer of the product. birmingham.ac.ukresearchgate.net

Azetidine-based ligands have been successfully employed in a variety of metal-catalyzed reactions. For example, readily synthesized, water-stable Palladium(II) complexes of azetidine-based tridentate ligands have demonstrated high activity in Suzuki-Miyaura coupling reactions. researchgate.net These catalysts are effective for the coupling of both aryl bromides and aryl chlorides with aryl boronates. researchgate.net The rigidity of the azetidine ring within the ligand scaffold is thought to enhance the control of the catalytic pocket, leading to increased enantioselectivity. rsc.org

In addition to palladium catalysis, azetidines have also been explored as ligands in cobalt-catalyzed reactions. For instance, a cobalt-catalyzed ring-opening, nucleophilic amination of azetidines with N-fluorosulfonamides has been developed for the synthesis of 1,3-diamine derivatives. rsc.org Furthermore, iron- and cobalt-catalyzed cross-coupling reactions between iodo-azetidines and Grignard reagents have been shown to be an efficient method for the arylation of the azetidine ring. nih.gov

The performance of azetidine-based ligands is often compared to their three-membered (aziridine) and five-membered (pyrrolidine) ring counterparts. birmingham.ac.ukmdpi.com Studies have shown that the ring size of the heterocycle can significantly impact the catalytic activity and selectivity of the resulting metal complex. mdpi.com For example, in Suzuki-Miyaura coupling reactions, the modulation of the Pd-metallacycle ring strain by moving from an azetidine to an aziridine (B145994) ligand, in combination with different side chains, has been shown to affect the reaction outcome. mdpi.comresearchgate.net

| Metal | Reaction Type | Ligand Type | Key Findings | Reference |

|---|---|---|---|---|

| Palladium(II) | Suzuki-Miyaura Coupling | Azetidine-based tridentate ligands | Highly active and water-stable catalysts for coupling of aryl halides. | researchgate.net |

| Palladium | Suzuki-Miyaura Coupling | Aziridine- and azetidine-based vicinal diamines and amine-imidates | Ligand ring strain and side chain rigidity impact catalytic efficiency. | mdpi.comresearchgate.net |

| Cobalt | Ring-opening amination | Not specified | Catalyzes the synthesis of 1,3-diamines from azetidines. | rsc.org |

| Iron/Cobalt | Cross-coupling | Not specified | Efficient arylation of iodo-azetidines with Grignard reagents. | nih.gov |

Development of Azetidine Sulfonyl Fluorides (ASFs) as Precursors to Carbocations for Diversification

A recent innovation in azetidine chemistry is the development of azetidine sulfonyl fluorides (ASFs) as versatile reagents for molecular diversification. acs.orgresearchgate.netchemrxiv.orgnih.gov These compounds serve as precursors to azetidine carbocations through an unusual defluorosulfonylation (deFS) reaction pathway. acs.orgresearchgate.net Under mild thermal conditions, typically around 60 °C, ASFs can be activated to generate reactive carbocation intermediates that can be trapped by a wide array of nucleophiles. acs.orgresearchgate.netchemrxiv.orgnih.gov

This deFS coupling chemistry provides a powerful tool for accessing novel azetidine derivatives that would be difficult to synthesize using traditional methods. researchgate.net The reaction demonstrates high functional group tolerance, allowing for the coupling of azetidines with various nucleophiles, including amines, sulfoximines, phosphonates, and azoles. digitellinc.com This enables the creation of new chemical motifs and design elements for applications in medicinal chemistry and drug discovery. acs.orgresearchgate.netnih.gov

The utility of ASFs has been showcased through the synthesis of several analogs of biologically active molecules and marketed drugs. acs.orgresearchgate.net This highlights the potential of this methodology for the rapid diversification of lead compounds and for facile inclusion into medicinal chemistry programs. acs.orgresearchgate.net Furthermore, ASF reagents have been proposed as linker motifs, with their productive deFS reactions with E3 ligase recruiters like pomalidomide (B1683931) suggesting potential applications in the development of new degrader motifs and PROTAC linkers. acs.orgchemrxiv.orgnih.gov

Integration into Complex Molecular Architectures (e.g., Bicyclic Azetidines)

The incorporation of the azetidine ring into more complex molecular architectures, such as bicyclic systems, has garnered significant attention in medicinal chemistry. rsc.orgresearchgate.net These rigid, three-dimensional structures can serve as bioisosteres for more common saturated or aromatic rings, offering improved physicochemical properties and opportunities to explore new chemical space. rsc.orgresearchgate.net

The synthesis of bicyclic azetidines can be achieved through various strategies. One approach involves a stereodivergent route to polyhydroxylated 6-azabicyclo[3.2.0]heptane derivatives, which are a new class of iminosugars. rsc.orgrsc.org This strategy utilizes a common bicyclic β-lactam precursor, formed via a cationic Dieckmann-type reaction, which then undergoes substrate-controlled diastereoselective oxidations to introduce multiple hydroxyl groups. rsc.orgrsc.org Another powerful method for constructing bicyclic azetidines is the palladium-catalyzed, directed C(sp³)–H arylation of azetidines at the C3 position. nih.govnih.gov This reaction has been instrumental in the efficient synthesis of the antimalarial compound BRD3914. nih.govnih.gov

Bicyclic azetidines have shown promise as therapeutic agents. For example, a series of bicyclic azetidines that target Plasmodium falciparum phenylalanyl-tRNA synthetase have been identified as a promising new class of antimalarials. nih.govharvard.edu Medicinal chemistry optimization of this series has led to the identification of compounds with potent in vitro and in vivo activity. harvard.edunih.gov Similarly, bicyclic azetidines have been identified as potent inhibitors of Cryptosporidium, a leading cause of diarrheal disease, by targeting the parasite's phenylalanyl-tRNA synthetase. nih.gov

| Compound Series | Biological Target | Therapeutic Area | Key Findings | Reference |

|---|---|---|---|---|

| Bicyclic azetidines (e.g., BRD3914) | Plasmodium falciparum phenylalanyl-tRNA synthetase | Antimalarial | Active against three stages of the parasite's life cycle; cures infection in a mouse model. | nih.govnih.govharvard.edu |

| Bicyclic azetidines | Cryptosporidium parvum phenylalanyl-tRNA synthetase | Anticryptosporidial | Potent growth inhibitors in vitro; effective in an immunocompromised mouse model. | nih.gov |

| Polyhydroxylated 6-azabicyclo[3.2.0]heptanes | Glycosidases (potential) | Iminosugar mimics | A new class of constrained, fused bicyclic iminosugars with potential biological activity. | rsc.orgrsc.org |

Azetidines in Peptidomimetics as Unnatural Amino Acids

The incorporation of unnatural amino acids into peptides is a powerful strategy for creating peptidomimetics with improved therapeutic properties, such as enhanced metabolic stability, increased potency, and better oral bioavailability. sigmaaldrich.comnih.gov Azetidine-based amino acids (Aze) are particularly interesting in this regard due to the conformational constraints they impose on the peptide backbone. acs.orgfigshare.com

The four-membered ring of azetidine-2-carboxylic acid and its derivatives can induce specific secondary structures in peptides, such as γ-turns. acs.orgfigshare.com This is in contrast to the five-membered ring of proline, which tends to induce β-turns. figshare.com The ability to control the peptide's conformation is crucial for its biological activity, as it determines how the peptide interacts with its target receptor or enzyme. The turn-inducing ability of azetidine amino acids can be further enhanced by the presence of an alkyl group at the α-position of the azetidine-2-carboxylate ring. figshare.com

The synthesis of peptides containing azetidine-based amino acids has been successfully demonstrated. acs.org For example, a library of 2-azetidinylcarboxylic acids has been synthesized via a metal-catalyzed asymmetric reduction of unsaturated precursors, and these have been incorporated into di- and tripeptides in good yields and with excellent enantiopurity. acs.org

In addition to modifying the peptide backbone, the azetidine ring itself can be a site for further functionalization. The 3-aminoazetidine (3-AAz) subunit has been introduced as a new turn-inducing element for the efficient synthesis of small head-to-tail cyclic peptides. researchgate.netnih.gov A key feature of this approach is that the azetidine nitrogen can be used for late-stage modification of the resulting macrocyclic peptides, allowing for the attachment of dyes, biotin (B1667282) tags, or other functionalities without compromising the peptide's core structure. researchgate.netnih.gov This strategy offers a way to modulate the physicochemical and biological properties of cyclic peptides for various applications. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for assessing the purity of 3-cycloheptylazetidine hydrochloride, and how are they validated?

- Methodology : High-Performance Liquid Chromatography (HPLC) is the primary method for purity analysis, as demonstrated for structurally similar azetidine derivatives . A typical protocol involves:

- Column selection : C18 reverse-phase columns with mobile phases optimized for polar compounds.

- Detection : UV absorption at 210–260 nm, depending on chromophores.

- Validation : System suitability tests (e.g., tailing factor, theoretical plates) and calibration using certified reference standards.

- Challenges : Co-elution of impurities with similar retention times may require tandem mass spectrometry (LC-MS/MS) for resolution .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Storage Conditions :

- Temperature : Store at –20°C in airtight, light-resistant containers to prevent degradation, as recommended for hygroscopic hydrochloride salts .

- Humidity Control : Use desiccants (e.g., silica gel) to minimize hydrolysis.

Q. What safety protocols are critical when handling this compound in synthesis workflows?

- Protective Measures :

- Respiratory : Use fume hoods with adequate ventilation to avoid inhalation of fine particulates .

- Skin/Eye Protection : Nitrile gloves and tight-sealing goggles, as hydrochloride salts can cause irritation .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to minimize byproducts?

- Methodology :

- Stepwise Optimization : Adapt multi-step protocols from analogous compounds, such as the 5-step chain reaction for dapoxetine hydrochloride (reduction, etherification, amination, acidification) .

- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., uncyclized precursors) and adjust reaction conditions (e.g., temperature, catalyst loading) .

Q. What strategies are effective for resolving contradictions in spectral data during structural elucidation?

- Approach :

- Multi-Technique Correlation : Combine -NMR, -NMR, and IR spectroscopy to cross-validate functional groups (e.g., azetidine ring protons at δ 3.5–4.0 ppm) .

- X-ray Crystallography : Resolve ambiguous configurations, particularly for cycloheptyl stereochemistry, as demonstrated for trimetazidine hydrochloride .

- Troubleshooting : Discrepancies in melting points (e.g., 110–114°C for similar hydrochlorides) may indicate polymorphic forms; use differential scanning calorimetry (DSC) for verification .

Q. How can researchers design stability-indicating assays for this compound under accelerated degradation conditions?

- Protocol Design :

- Stress Testing : Expose samples to heat (40–60°C), humidity (75% RH), and UV light to simulate degradation pathways .

- Analytical Endpoints : Quantify degradation products via HPLC with charged aerosol detection (CAD) for non-UV-active species .

- Validation : Establish specificity, linearity (R > 0.999), and recovery rates (95–105%) per ICH Q2(R1) guidelines .

Q. What role do synthetic intermediates play in structure-activity relationship (SAR) studies of azetidine-based compounds?

- Case Example : In arylcyclohexylamine derivatives, intermediates like 3-chloropropyl precursors influence binding affinity to neuronal targets .

- Methodology :

- Intermediate Screening : Test intermediates in vitro (e.g., receptor-binding assays) to identify pharmacophore contributions.

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions before full synthesis .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。